2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine
Descripción
Propiedades
Número CAS |
61560-18-7 |
|---|---|
Fórmula molecular |
C14H15N3O4S |
Peso molecular |
321.35 g/mol |
Nombre IUPAC |
2-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoylamino]acetic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-9(14(20)15-7-12(18)19)22-8-11-16-13(17-21-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,20)(H,18,19) |
Clave InChI |
RVINKJMACQUZPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCC(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Q & A
Q. What are the optimal synthetic routes for 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with key intermediates such as 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol. Classical alkylation with sodium monochloroacetate in aqueous medium under reflux (80–90°C, 2–3 hours) yields the target acid after acidification . Intermediate characterization employs:
- Elemental analysis for purity verification.
- Chromatographic methods (TLC/HPLC) to monitor reaction progress.
- Spectral techniques :
- ¹H NMR for proton environment mapping (e.g., thioether protons at δ 3.8–4.2 ppm).
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Q. Table 1: Example Synthesis Conditions
| Step | Reagent/Condition | Temperature/Time | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Na monochloroacetate | 80°C, 2.5 hrs | 72–85 | |
| 2 | Acidification (CH₃COOH) | RT, 1 hr | 90+ |
Q. How is the structural integrity of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine confirmed post-synthesis?
Methodological Answer: Structural validation combines:
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass within 5 ppm).
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and bond lengths .
- ²D NMR techniques (COSY, HSQC) to assign coupling patterns and verify connectivity in complex regions (e.g., thiopropionylglycine backbone) .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine derivatives?
Methodological Answer:
- Target selection : Prioritize proteins with known roles in disease pathways (e.g., kinases, proteases) using databases like PDB or UniProt.
- Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction simulations.
- Parameters :
- Grid box centered on active sites (e.g., ATP-binding pocket for kinases).
- Scoring functions (e.g., binding energy < −7 kcal/mol suggests high affinity).
- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .
Q. Table 2: Example Docking Results for Analogues
| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Activity |
|---|---|---|---|
| Derivative A | EGFR Kinase | −8.2 | Inhibitor |
| Derivative B | COX-2 | −6.9 | Moderate binding |
Q. What in vitro and in vivo models are appropriate for assessing the pharmacological activity of this compound?
Methodological Answer:
- In vitro :
- In vivo :
Q. How should researchers design experiments to resolve contradictory data on the compound’s mechanism of action?
Methodological Answer:
- Hypothesis-driven redundancy : Replicate assays across independent labs (e.g., kinase panel screens vs. single-target assays).
- Omics integration :
- Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.
- Proteomics (LC-MS/MS) to map protein interaction networks.
- Structural analogs : Synthesize and test derivatives to isolate pharmacophore contributions (e.g., oxadiazole vs. triazole core effects) .
Q. What methodologies are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Abiotic studies :
- Biotic studies :
Q. How can researchers integrate computational and experimental approaches to optimize derivatives?
Methodological Answer:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
- Synthetic prioritization : Focus on derivatives with >80% similarity to lead compound (Tanimoto coefficient).
- ADME screening : SwissADME or pkCSM to filter candidates with poor permeability (e.g., Caco-2 < 5 × 10⁻⁶ cm/s) or hepatic toxicity .
Q. Guidelines for Researchers
- Theoretical framing : Link studies to medicinal chemistry principles (e.g., bioisosteric replacement of oxadiazole) .
- Data rigor : Use ≥3 biological replicates and report mean ± SEM. Avoid overreliance on single-donor cell lines.
- Contradiction resolution : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. docking) .
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